N1-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-isobutyloxalamide
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Overview
Description
N1-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-isobutyloxalamide is a synthetic compound with a molecular formula of C22H25F2N3O4S and a molecular weight of 465.52 g/mol. This compound is primarily used for research purposes and is not intended for human or veterinary use.
Preparation Methods
The synthesis of N1-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-isobutyloxalamide involves multiple steps. The general synthetic route includes the following steps:
Formation of the piperidine ring: The piperidine ring is synthesized through a series of reactions involving the appropriate starting materials.
Introduction of the sulfonyl group: The sulfonyl group is introduced to the piperidine ring using sulfonyl chloride and a base.
Attachment of the fluoro-methylphenyl group: The fluoro-methylphenyl group is attached to the sulfonyl-piperidine intermediate through a nucleophilic substitution reaction.
Formation of the oxalamide: The final step involves the reaction of the intermediate with oxalyl chloride and isobutylamine to form the oxalamide.
Chemical Reactions Analysis
N1-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-isobutyloxalamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N1-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-isobutyloxalamide has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in biochemical studies to investigate the interactions between small molecules and biological targets.
Medicine: Research involving this compound focuses on its potential therapeutic effects and its interactions with biological systems.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N1-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-isobutyloxalamide involves its interaction with specific molecular targets and pathways. The compound binds to target proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of the research.
Comparison with Similar Compounds
N1-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-isobutyloxalamide can be compared with other similar compounds, such as:
N1-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-fluorophenyl)oxalamide: This compound has a similar structure but with a different substituent on the oxalamide group.
N1-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide: This compound has a methoxy group instead of an isobutyl group on the oxalamide.
N1-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide: This compound has a thiophen-2-ylmethyl group instead of an isobutyl group on the oxalamide.
These similar compounds highlight the structural diversity and potential for various applications in research and industry.
Properties
IUPAC Name |
N-[2-[1-(4-fluoro-3-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(2-methylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30FN3O4S/c1-14(2)13-23-20(26)19(25)22-10-9-16-6-4-5-11-24(16)29(27,28)17-7-8-18(21)15(3)12-17/h7-8,12,14,16H,4-6,9-11,13H2,1-3H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFWLWMRFSYCODN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCC(C)C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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